molecular formula C10H10N2OS B15275764 4-(4,5-Dimethyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde

4-(4,5-Dimethyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde

Cat. No.: B15275764
M. Wt: 206.27 g/mol
InChI Key: RUZNKRLKSVHYQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4,5-Dimethyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound that combines the structural motifs of imidazole and thiophene Imidazole is a five-membered ring containing two nitrogen atoms, while thiophene is a sulfur-containing five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,5-Dimethyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde typically involves the formation of the imidazole ring followed by its attachment to the thiophene ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups.

Industrial Production Methods: the principles of regiocontrolled synthesis and functional group compatibility are likely to be applied to scale up the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(4,5-Dimethyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde can undergo several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The imidazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions.

Major Products:

    Oxidation: Thiophene-2-carboxylic acid derivatives.

    Reduction: Thiophene-2-methanol derivatives.

    Substitution: Various substituted imidazole and thiophene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4,5-Dimethyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde is not well-documented. its imidazole moiety suggests that it may interact with biological targets such as enzymes and receptors. The thiophene ring may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 4-(4,5-Dimethyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde is unique due to the combination of imidazole and thiophene rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

4-(4,5-dimethylimidazol-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C10H10N2OS/c1-7-8(2)12(6-11-7)9-3-10(4-13)14-5-9/h3-6H,1-2H3

InChI Key

RUZNKRLKSVHYQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=N1)C2=CSC(=C2)C=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.